molecular formula C11H7BrINO2 B13647543 Methyl 7-bromo-3-iodoquinoline-2-carboxylate

Methyl 7-bromo-3-iodoquinoline-2-carboxylate

Cat. No.: B13647543
M. Wt: 391.99 g/mol
InChI Key: NOTNOOHJMSOQLJ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-iodoquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of quinoline derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-iodoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, organolithium compounds, and Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 7-bromo-3-iodoquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-microbial drugs.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-iodoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The bromine and iodine substitutions can enhance the compound’s binding affinity and selectivity for these targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-bromoquinoline-2-carboxylate
  • Methyl 3-iodoquinoline-2-carboxylate
  • Methyl 7-chloro-3-iodoquinoline-2-carboxylate

Uniqueness

Methyl 7-bromo-3-iodoquinoline-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and properties compared to other quinoline derivatives. These halogen atoms can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C11H7BrINO2

Molecular Weight

391.99 g/mol

IUPAC Name

methyl 7-bromo-3-iodoquinoline-2-carboxylate

InChI

InChI=1S/C11H7BrINO2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,1H3

InChI Key

NOTNOOHJMSOQLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)I

Origin of Product

United States

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